

Application Notes: Optimal Concentration of MRT199665 for In Vitro Studies

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Compound of Interest

Compound Name: MRT199665

Cat. No.: B609327

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Introduction

MRT199665 is a potent, ATP-competitive inhibitor targeting the MARK, SIK, and AMPK families of serine/threonine kinases.^{[1][2][3][4][5][6][7][8]} It demonstrates high selectivity for these kinases, which are crucial regulators of cellular metabolism, cell polarity, and transcriptional regulation.^{[6][9]} Notably, **MRT199665** has been identified as an effective inhibitor of Salt-Inducible Kinases (SIKs), leading to downstream effects on gene expression. In the context of Acute Myeloid Leukemia (AML), **MRT199665** blocks the phosphorylation of Myocyte Enhancer Factor 2C (MEF2C), a key transcription factor, thereby inducing apoptosis in AML cells with activated MEF2C.^{[1][5][9]} These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of **MRT199665** for various in vitro experimental setups.

Data Presentation: Efficacy and Potency

The optimal concentration of **MRT199665** is highly dependent on the specific assay (biochemical vs. cell-based) and the biological question being addressed. Below is a summary of reported quantitative data.

Table 1: Biochemical Potency (IC₅₀)

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of **MRT199665** against purified kinases in biochemical assays. These values indicate the direct inhibitory potential of the compound on its targets.

Kinase Family	Target Kinase	IC ₅₀ (nM)	Reference
MARK	MARK1	2	[1] [2] [3] [4] [5]
MARK2	2	[1] [2] [3] [4] [5]	
MARK3	3	[1] [2] [3] [4] [5]	
MARK4	2	[1] [2] [3] [4] [5]	
AMPK	AMPKα1	10	[1] [2] [3] [4] [5]
AMPKα2	10	[1] [2] [3] [4] [5]	
SIK	SIK1	110	[1] [2] [3] [4] [5]
SIK2	12	[1] [2] [3] [4] [5]	
SIK3	43	[1] [2] [3] [4] [5]	

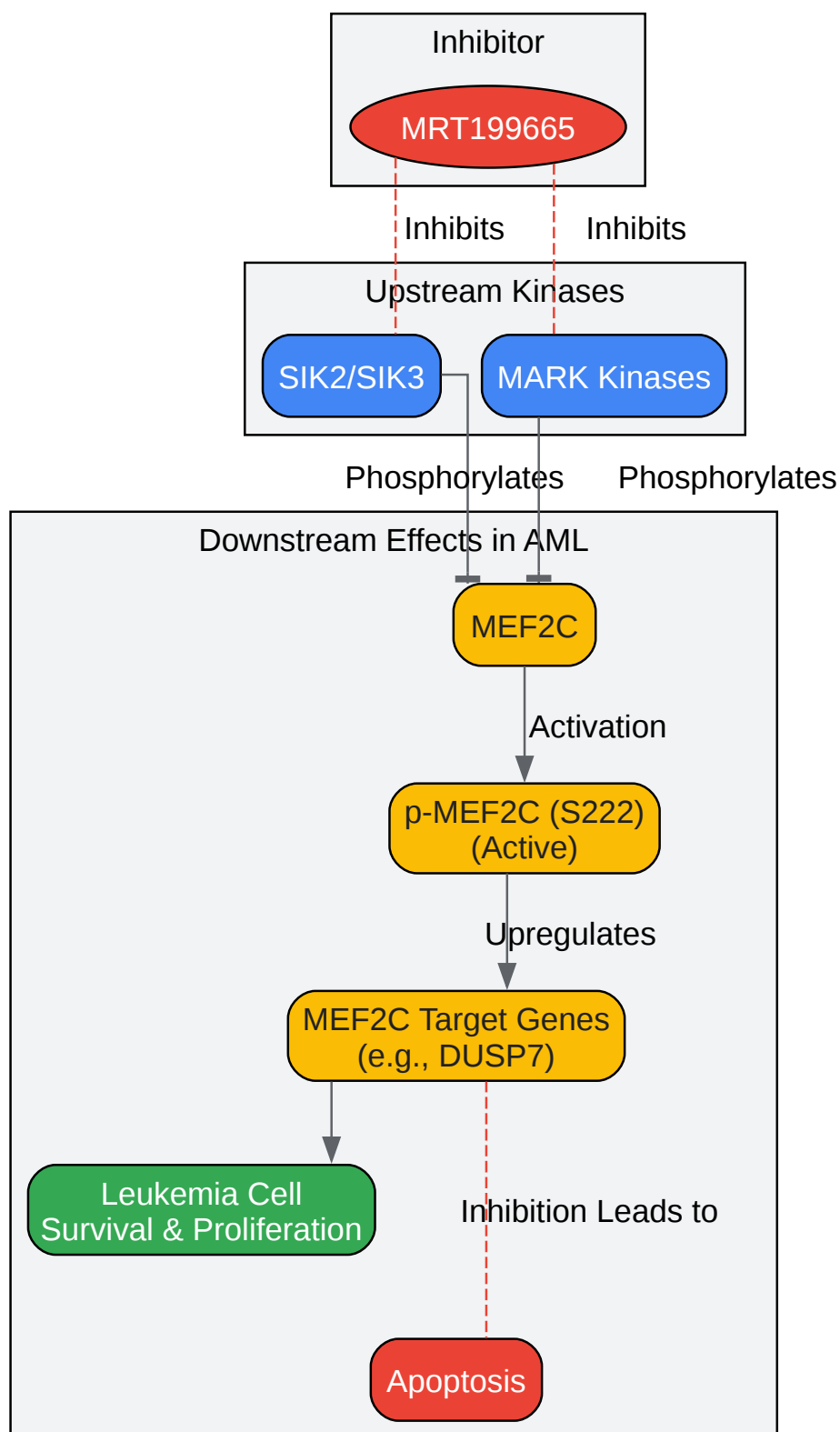
Table 2: Cellular Activity and Recommended Concentration Ranges

This table provides effective concentration ranges for **MRT199665** in various cell-based assays. Cellular potency can be influenced by factors such as cell permeability, off-target effects, and the specific cellular context.

Assay Type	Cell Lines	Concentration Range	Incubation Time	Observed Effect	Reference
MEF2C Phosphorylation	Human AML Cells	10 nM - 1 μ M	12 hours	Dose-dependent reduction in pS222 MEF2C. >40% reduction at 10 nM.	[1][5]
Cell Growth Inhibition	MEF2C-positive AML (OCI-AML2, MV4-11, etc.)	1 nM - 100 μ M	48 hours	Potent growth reduction (Mean IC ₅₀ : 26 \pm 13 nM).	[1]
MEF2C-negative AML (NB-4, HEL, etc.)	1 nM - 100 μ M	48 hours	Reduced sensitivity to growth inhibition (Mean IC ₅₀ : 990 \pm 29 nM).	[1]	
Chemosensitization	MEF2C-positive AML	100 nM	48 hours	Significant sensitization to the chemotherapeutic agent cytarabine.	[5]
Cytokine Modulation	(Not specified)	1 μ M	1 hour pre-treatment	Increased LPS-stimulated IL-10 and Nurr77 mRNA production.	[1][4]

Signaling Pathway and Mechanism of Action

MRT199665 exerts its primary anti-leukemic effect by inhibiting the SIK/MARK signaling axis that converges on the transcription factor MEF2C. In MEF2C-activated AML, SIK and MARK kinases phosphorylate and activate MEF2C, promoting the expression of genes essential for leukemia cell survival.[5][9] **MRT199665**, by inhibiting these kinases, prevents MEF2C phosphorylation.[1][5] This leads to a decrease in the expression of its target genes, ultimately resulting in cell cycle arrest and apoptosis.



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Caption: MRT199665 signaling pathway in MEF2C-activated AML.

Experimental Protocols

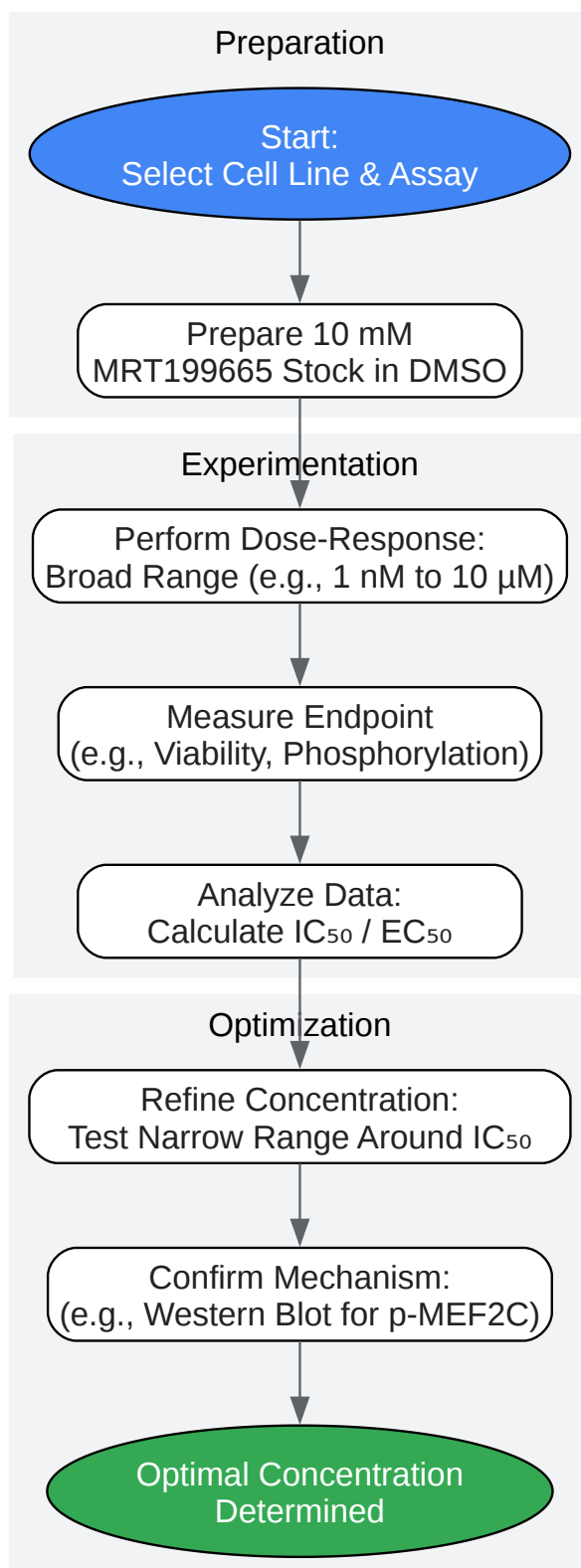
Stock Solution Preparation and Storage

Proper handling of **MRT199665** is critical for reproducible results.

- Reconstitution: **MRT199665** is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[\[1\]](#)
- Procedure:
 - Briefly centrifuge the vial of powdered **MRT199665** to collect all material at the bottom.
 - Add the calculated volume of high-purity DMSO to achieve the desired stock concentration.
 - Vortex gently and/or sonicate briefly in a water bath to ensure complete dissolution.
- Storage:
 - Powder: Store at -20°C for up to three years.[\[4\]](#)
 - DMSO Stock Solution: Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year.[\[4\]](#)
- Working Dilutions: Prepare fresh working solutions from the stock for each experiment. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to prevent solvent-induced toxicity.

Experimental Workflow for Determining Optimal Concentration

The following workflow is recommended to identify the optimal concentration for a specific cell line and assay.



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Caption: Workflow for determining optimal *in vitro* concentration.

Cell Viability / Proliferation Assay (e.g., CCK-8 or MTT)

This protocol determines the effect of **MRT199665** on cell viability and proliferation.

- Materials:
 - 96-well cell culture plates
 - Selected AML cell line
 - Complete culture medium
 - **MRT199665** working solutions
 - Cell Counting Kit-8 (CCK-8) or MTT reagent
 - Microplate reader
- Procedure:
 - Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for suspension AML cells).
 - Treatment: Prepare serial dilutions of **MRT199665** in complete culture medium. Add the desired final concentrations to the wells. Include a "vehicle control" well containing the highest concentration of DMSO used in the treatment wells (e.g., 0.1%).
 - Incubation: Incubate the plate for the desired duration (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
 - Measurement: Add the viability reagent (e.g., 10 µL of CCK-8) to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
 - Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8). Normalize the results to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Western Blot for Phospho-Protein Analysis

This protocol is used to confirm the mechanism of action by measuring the inhibition of MEF2C phosphorylation.

- Materials:
 - 6-well or 12-well cell culture plates
 - RIPA lysis buffer with protease and phosphatase inhibitors
 - BCA protein assay kit
 - SDS-PAGE gels and electrophoresis equipment
 - PVDF membrane and transfer system
 - Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
 - Primary antibodies (e.g., anti-p-MEF2C S222, anti-total MEF2C, anti-GAPDH)
 - HRP-conjugated secondary antibodies
 - Chemiluminescent substrate (ECL)
 - Imaging system
- Procedure:
 - Cell Culture and Treatment: Seed cells in larger format plates (e.g., 6-well) to ensure sufficient protein yield. Treat with various concentrations of **MRT199665** (e.g., 10 nM, 100 nM, 1 μ M) for the specified time (e.g., 12 hours).[\[1\]](#)
 - Cell Lysis: Harvest cells, wash with cold PBS, and lyse with ice-cold RIPA buffer containing inhibitors.
 - Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane for 1 hour at room temperature.
 - Incubate with primary antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection: Apply ECL substrate and capture the signal using an imaging system. Analyze the band intensities to determine the ratio of phosphorylated protein to total protein.

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